![molecular formula C12H11N5 B14299154 N-[Di(pyridin-2-yl)methylidene]guanidine CAS No. 113800-86-5](/img/structure/B14299154.png)
N-[Di(pyridin-2-yl)methylidene]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Di(pyridin-2-yl)methylidene]guanidine is an organic compound that features a guanidine core substituted with two pyridin-2-yl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine rings imparts unique electronic properties to the molecule, making it a valuable scaffold for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(pyridin-2-yl)methylidene]guanidine typically involves the reaction of pyridin-2-ylmethylamine with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-[Di(pyridin-2-yl)methylidene]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced guanidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Functionalized pyridine derivatives.
科学的研究の応用
N-[Di(pyridin-2-yl)methylidene]guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
作用機序
The mechanism of action of N-[Di(pyridin-2-yl)methylidene]guanidine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in chemical reactions.
類似化合物との比較
Similar Compounds
- N-(Pyridin-2-yl)imidates
- N-(Pyridin-2-yl)amides
- N-(Pyridin-2-yl)benzamides
Uniqueness
N-[Di(pyridin-2-yl)methylidene]guanidine is unique due to its guanidine core, which imparts distinct electronic properties compared to other pyridine-containing compounds. This uniqueness makes it a valuable scaffold for designing new molecules with tailored properties for specific applications.
特性
CAS番号 |
113800-86-5 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC名 |
1-(dipyridin-2-ylmethylidene)guanidine |
InChI |
InChI=1S/C12H11N5/c13-12(14)17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H3,13,14) |
InChIキー |
STCRMJWKNXACDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=NC(=N)N)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


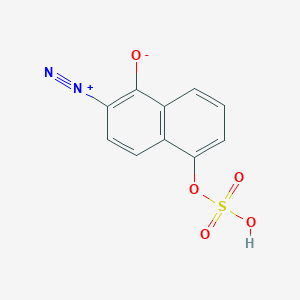
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)


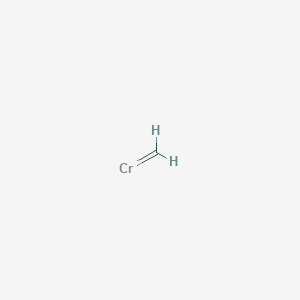
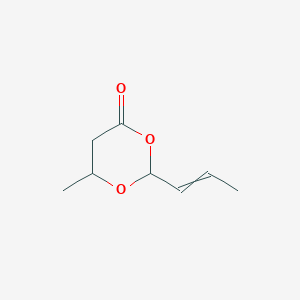
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
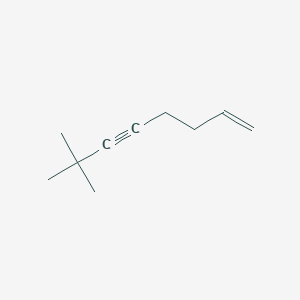
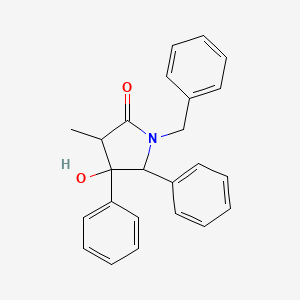
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
